molecular formula C5H9NO3 B13776223 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine CAS No. 80318-71-4

2,6,7-Trioxabicyclo[2.2.2]octan-4-amine

Cat. No.: B13776223
CAS No.: 80318-71-4
M. Wt: 131.13 g/mol
InChI Key: ATCXLDISUYBETR-UHFFFAOYSA-N
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Description

2,6,7-Trioxabicyclo[2.2.2]octan-4-amine is a chemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol . It is characterized by a bicyclic structure containing three oxygen atoms and an amine group, making it a unique and interesting compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glycerol with glyoxylic acid to form the bicyclic lactone, which is then aminated to introduce the amine group . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated control systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxabicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .

Scientific Research Applications

2,6,7-Trioxabicyclo[2.2.2]octan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The bicyclic structure provides rigidity and stability, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine: Similar structure but with a methyl group.

    2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol: Contains a phosphorus atom instead of nitrogen.

    3,5,8-Trioxabicyclo[2.2.2]octane: Lacks the amine group.

Uniqueness

2,6,7-Trioxabicyclo[2.2.2]octan-4-amine is unique due to its combination of a bicyclic structure with three oxygen atoms and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

80318-71-4

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

2,6,7-trioxabicyclo[2.2.2]octan-4-amine

InChI

InChI=1S/C5H9NO3/c6-5-1-7-4(8-2-5)9-3-5/h4H,1-3,6H2

InChI Key

ATCXLDISUYBETR-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC(O1)OC2)N

Origin of Product

United States

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